

An In-depth Technical Guide to 8-Ethoxymoxifloxacin: Chemical and Physical Properties

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Compound of Interest

Compound Name: **8-Ethoxymoxifloxacin**

Cat. No.: **B1430205**

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Introduction

8-Ethoxymoxifloxacin is a close structural analog and a known impurity of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] While Moxifloxacin is well-documented for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, the specific properties of its ethoxy derivative are less characterized in mainstream literature.[3][4] This guide provides a comprehensive overview of the known and predicted chemical and physical properties of **8-Ethoxymoxifloxacin**, offering foundational data for researchers in pharmacology, medicinal chemistry, and drug quality control. Understanding the characteristics of this compound is crucial for impurity profiling, reference standard qualification, and investigating structure-activity relationships within the fluoroquinolone class.

Chemical Identity and Structure

8-Ethoxymoxifloxacin is systematically named 1-Cyclopropyl-8-ethoxy-6-fluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5][6] Its core structure is a quinolone carboxylic acid, the hallmark of this antibiotic class, modified with a cyclopropyl group at the N1 position, a fluorine atom at C6, and a bulky bicyclic amine at C7. The distinguishing feature from its parent compound, Moxifloxacin, is the substitution of an ethoxy (-OCH₂CH₃) group for the methoxy (-OCH₃) group at the C8 position. This seemingly minor alteration can influence the compound's lipophilicity, metabolic stability, and enzyme-binding affinity.

Table 1: Chemical Identifiers for **8-Ethoxymoxifloxacin**

Identifier	Value	Source(s)
IUPAC Name	1-Cyclopropyl-8-ethoxy-6-fluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid	[5] [6]
Molecular Formula	C ₂₂ H ₂₆ FN ₃ O ₄	[1] [5] [6] [7]
CAS Number	1029364-75-7	[1] [2] [5]
Synonyms	8-Ethoxy Moxifloxacin, Moxifloxacin Impurity C, 8-Desmethoxy-8-ethoxymoxifloxacin	[1] [2] [5]

Physicochemical Properties

The physical properties of a drug candidate are paramount to its formulation, delivery, and pharmacokinetic profile. The data for **8-Ethoxymoxifloxacin**, summarized below, provides a baseline for experimental design.

Table 2: Key Physical and Chemical Properties

Property	Value	Source(s)
Molecular Weight	415.46 g/mol	[1][2][7]
Molecular Weight (HCl Salt)	451.92 g/mol	[6][8]
Appearance	Crystalline solid (predicted)	[9]
Melting Point	237-240°C	[10]
Solubility	The hydrochloride salt is soluble in water.	[9]
Storage Conditions	Long-term storage recommended at 2-8°C or -20°C.	[2][8][9]

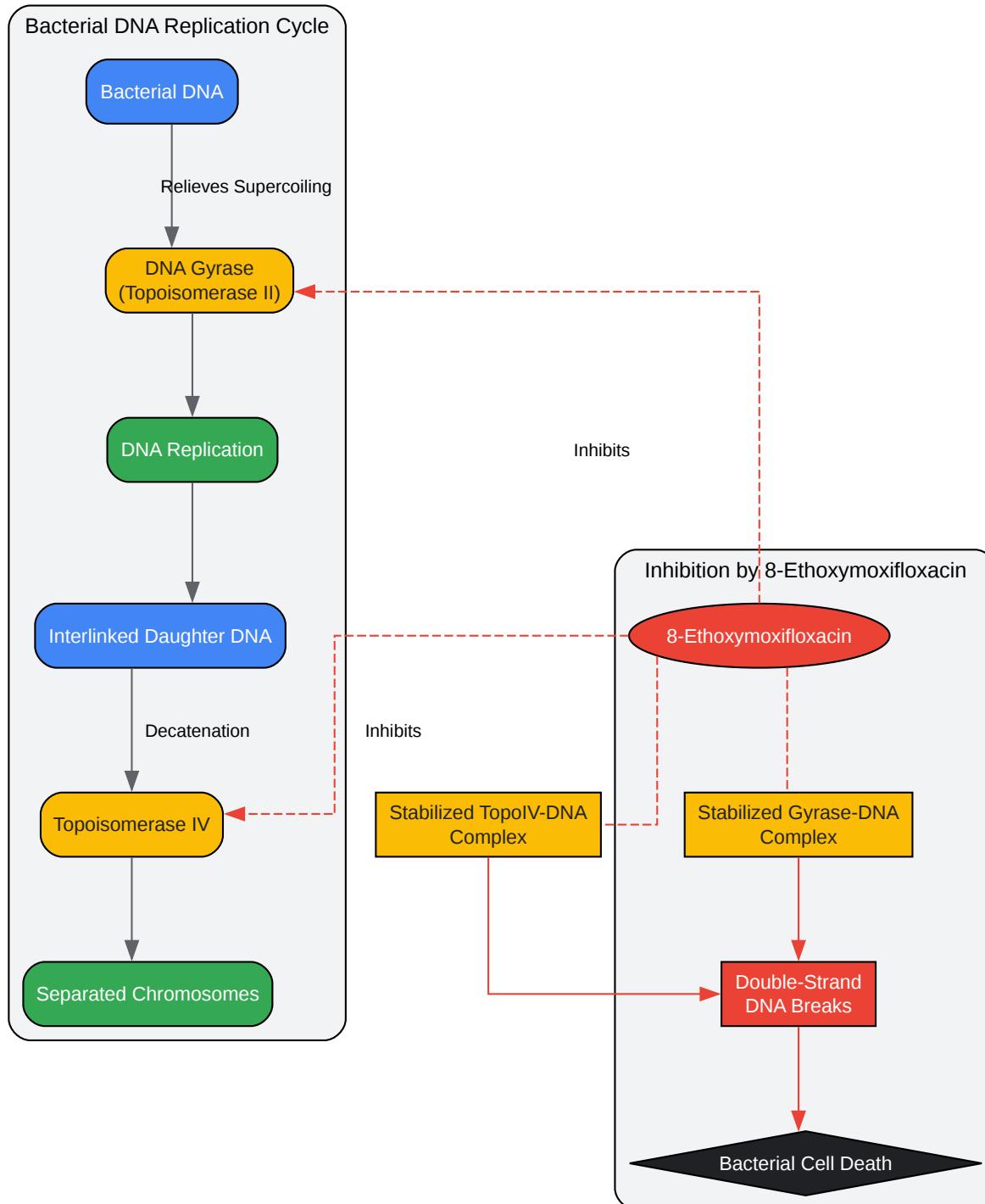
The ethoxy group, being larger and slightly more lipophilic than a methoxy group, may subtly decrease the aqueous solubility of the free base compared to Moxifloxacin while potentially enhancing its lipid membrane permeability. The formation of a hydrochloride salt significantly improves water solubility, a common strategy for formulating amine-containing basic drugs for parenteral administration.[9]

Presumed Mechanism of Action: A Fluoroquinolone Paradigm

As a fluoroquinolone, **8-Ethoxymoxifloxacin** is presumed to exert its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][9][11] This dual-target mechanism is a cornerstone of the fluoroquinolone class's broad-spectrum efficacy.

- Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[12] In Gram-negative bacteria, DNA gyrase is often the primary target.[11][13]
- Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[13] It is the primary target in many Gram-positive bacteria.[11][14]

By binding to and stabilizing the enzyme-DNA complex, the drug traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[15][16] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers bacterial cell death.[16]



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Caption: Mechanism of action for fluoroquinolones like **8-Ethoxymoxifloxacin**.

Experimental Protocols for Characterization

To ensure the identity, purity, and properties of a reference standard or research compound, a series of well-defined experiments are necessary.

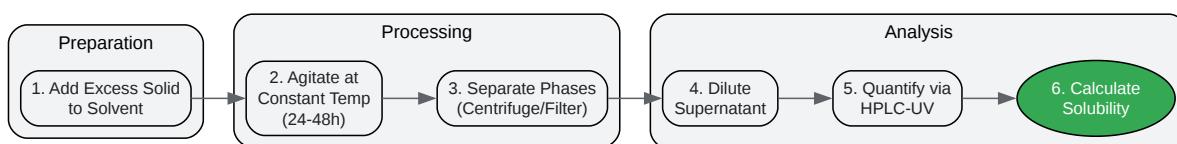
Determination of Melting Point

- Principle: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range.
- Methodology (Capillary Method):
 - Sample Preparation: Finely powder a small amount (2-3 mg) of the **8-Ethoxymoxifloxacin** crystalline solid.
 - Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
 - Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 237°C).[10]
 - Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range.
 - Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow melting range (e.g., < 2°C) is indicative of high purity.

Aqueous Solubility Determination

- Principle: The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

- Methodology (Shake-Flask Method):
 - System Preparation: Add an excess amount of **8-Ethoxymoxifloxacin** to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.
 - Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.
 - Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter material, like PTFE, that does not bind the analyte) to separate the undissolved solid from the saturated solution.
 - Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Calculation: Calculate the solubility in units such as mg/mL or μ M based on the measured concentration and dilution factor.



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Caption: Standard workflow for solubility determination via the shake-flask method.

Conclusion

8-Ethoxymoxifloxacin, a key derivative and impurity of Moxifloxacin, possesses a chemical structure and physicochemical profile characteristic of the fluoroquinolone class. Its predicted

mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, aligns with its structural heritage. The provided data on its chemical and physical properties, along with standardized protocols for their verification, serves as a critical resource for professionals engaged in drug development, quality assurance, and ongoing research into novel antibacterial agents. Further investigation is warranted to fully elucidate its unique pharmacological, toxicological, and pharmacokinetic profiles compared to its parent compound.

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